

# A Technical Guide to the Spectroscopic Analysis of Ethyl 3-Phenylpropionate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl 3-phenoxypropionate

Cat. No.: B1330695

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-phenylpropionate (CAS No. 2021-28-5), a key intermediate in the synthesis of various pharmaceutical compounds.<sup>[1]</sup> The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Chemical Structure and Properties

- IUPAC Name: Ethyl 3-phenylpropanoate
- Molecular Formula:  $C_{11}H_{14}O_2$
- Molecular Weight: 178.23 g/mol <sup>[2]</sup>
- Description: A clear, colorless liquid with a fruity, floral odor.<sup>[2]</sup>

## Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for Ethyl 3-phenylpropionate, providing a clear reference for compound identification and characterization.

Table 1:  $^1H$  NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.29 - 7.18	Multiplet	5H	Ar-H
4.11	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
2.94	Triplet	2H	Ph-CH <sub>2</sub> -CH <sub>2</sub> -COO-
2.61	Triplet	2H	Ph-CH <sub>2</sub> -CH <sub>2</sub> -COO-
1.22	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>
Data sourced from PubChem CID 16237. <a href="#">[2]</a>			

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>, Frequency: 22.53 MHz

Chemical Shift (δ) ppm	Assignment
172.82	C=O
140.62	Ar-C (quaternary)
128.47	Ar-CH
128.30	Ar-CH
126.23	Ar-CH
60.35	-O-CH <sub>2</sub> -CH <sub>3</sub>
35.94	Ph-CH <sub>2</sub> -CH <sub>2</sub> -COO-
31.01	Ph-CH <sub>2</sub> -CH <sub>2</sub> -COO-
14.21	-O-CH <sub>2</sub> -CH <sub>3</sub>
Data sourced from PubChem CID 16237. <a href="#">[2]</a>	

Table 3: Infrared (IR) Spectroscopy Data

Sample Preparation: Liquid Film

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
3080 - 3020	Medium	C-H Stretch	Aromatic
2980 - 2850	Medium	C-H Stretch	Aliphatic (CH <sub>2</sub> , CH <sub>3</sub> )
1735 - 1750	Strong	C=O Stretch	Ester Carbonyl[3]
1600, 1495, 1450	Medium-Weak	C=C Stretch	Aromatic Ring
1300 - 1000	Strong (multiple bands)	C-O Stretch	Ester[3]
Assignments are based on typical values for aliphatic esters and aromatic compounds.[3][4][5]			

Table 4: Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
178	~15	[M] <sup>+</sup> (Molecular Ion)
133	~10	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
105	~30	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup> or [C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup>
104	100 (Base Peak)	[C <sub>8</sub> H <sub>8</sub> ] <sup>+</sup> (Styrene radical cation via McLafferty rearrangement)
91	~45	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	~10	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)
Data sourced from PubChem CID 16237.[2]		

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

### 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-20 mg of Ethyl 3-phenylpropionate for <sup>1</sup>H NMR (or 20-50 mg for <sup>13</sup>C NMR).
  - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a clean, dry vial.
  - Ensure the sample is fully dissolved. Gentle vortexing may be applied.
  - Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
  - The final solution height in the NMR tube should be approximately 4-5 cm.

- Cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.
- Data Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$  solvent to stabilize the magnetic field.
  - Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution.
  - Tune and match the probe to the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - Set the required experimental parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).
  - Initiate data acquisition.

### 3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Neat Liquid Film):
  - Ensure the salt plates (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ) are clean, dry, and transparent.
  - Using a pipette, place one small drop of liquid Ethyl 3-phenylpropionate onto the surface of one salt plate.
  - Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates. Avoid introducing air bubbles.
- Data Acquisition:
  - Place the assembled salt plates into the sample holder of the FTIR spectrometer.
  - First, acquire a background spectrum with the empty, clean salt plates in the beam path. This allows for the subtraction of atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) and instrument-related absorptions.

- Acquire the spectrum of the sample. The instrument's software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
- After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., acetone or isopropanol) and return them to a desiccator for storage.<sup>[6]</sup>

### 3.3 Mass Spectrometry (MS)

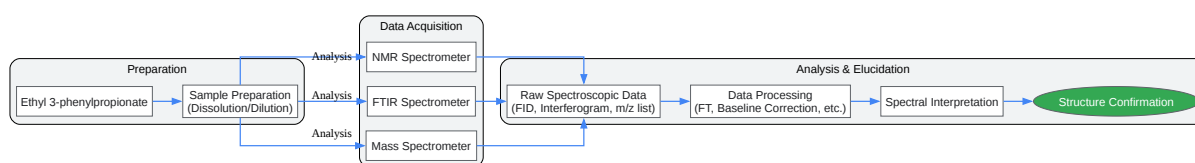
- Sample Introduction (GC-MS):
  - Ethyl 3-phenylpropionate, being a volatile liquid, is ideally introduced via a Gas Chromatograph (GC).
  - A small volume of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
  - The sample is vaporized and travels through a capillary column, separating it from any impurities. The separated compound then elutes directly into the mass spectrometer's ion source.
- Ionization (Electron Ionization - EI):
  - Inside the high-vacuum ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).
  - This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion ( $[M]^+$ ), which is also a radical.
- Mass Analysis and Detection:
  - The high energy of the ionization process causes the molecular ion to fragment into a pattern of smaller, characteristic ions.
  - These positively charged ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or magnetic sector).
  - The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.

- A detector at the end of the analyzer records the relative abundance of each ion, generating the mass spectrum.

## Visualized Workflows and Pathways

### 4.1 Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like Ethyl 3-phenylpropionate.

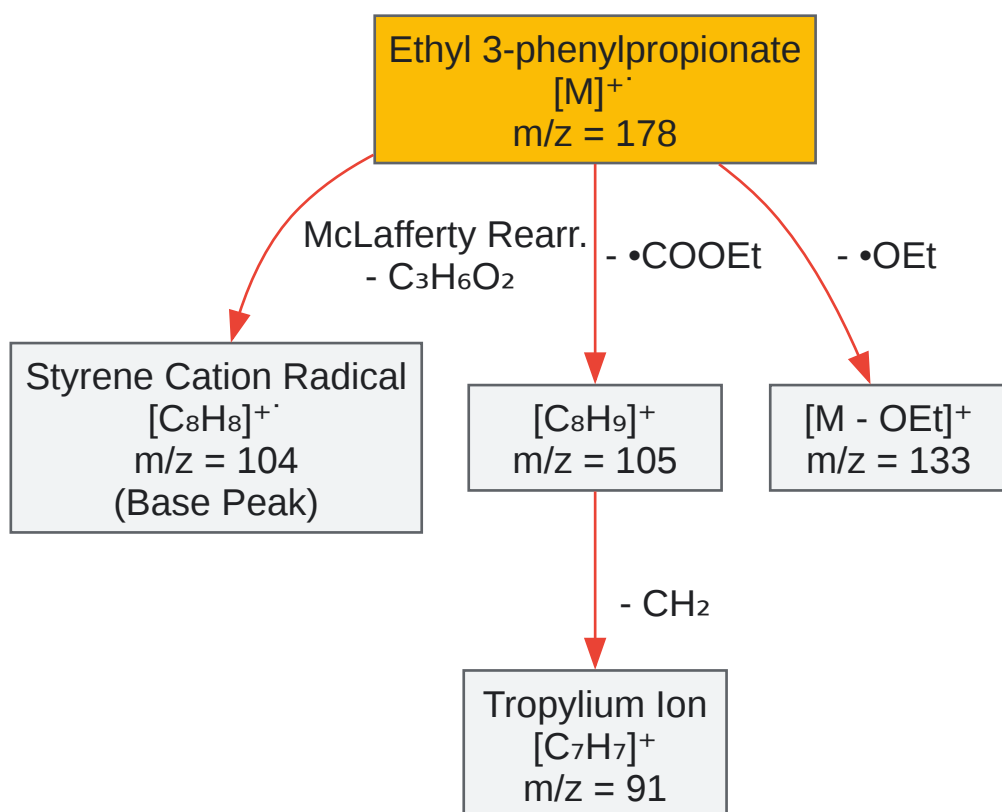


[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

### 4.2 Mass Spectrometry Fragmentation Pathway

This diagram outlines the primary electron ionization (EI) fragmentation pathways for Ethyl 3-phenylpropionate. The formation of the base peak at  $m/z$  104 via a McLafferty rearrangement is a key diagnostic feature.



[Click to download full resolution via product page](#)

EI-MS Fragmentation of Ethyl 3-phenylpropionate.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ethyl 3-phenylpropionate | 2021-28-5 [chemicalbook.com]
- 2. Ethyl 3-phenylpropionate | C<sub>11</sub>H<sub>14</sub>O<sub>2</sub> | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]



- 6. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Ethyl 3-Phenylpropionate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330695#spectroscopic-data-of-ethyl-3-phenylpropionate-nmr-ir-ms>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)